molecular formula C15H13NO5S B12810399 4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- CAS No. 6410-70-4

4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)-

Cat. No.: B12810399
CAS No.: 6410-70-4
M. Wt: 319.3 g/mol
InChI Key: BCNVYFZUCFQHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by a fused ring system that includes a methano bridge and a phenylsulfonyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the core benzofuran structure through a cyclization reaction. This can be achieved using a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Methano Bridge: The methano bridge is introduced via a subsequent cycloaddition reaction, which forms the fused ring system.

    Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Final Modifications: Additional functional groups, such as the imine and dione, are introduced through specific reactions like imination and oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, especially for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which 4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Receptor Binding: It may interact with cellular receptors, influencing signal transduction and cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4,7-Methanoisobenzofuran-5,6-imine-1,3-dione: Lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.

    Hexahydro-9-(phenylsulfonyl)-benzofuran: Similar structure but without the imine and dione functionalities.

Uniqueness

4,7-Methanoisobenzofuran-5,6-imine-1,3-dione, hexahydro-9-(phenylsulfonyl)- is unique due to its combination of a methano bridge, imine, dione, and phenylsulfonyl group. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

6410-70-4

Molecular Formula

C15H13NO5S

Molecular Weight

319.3 g/mol

IUPAC Name

9-(benzenesulfonyl)-4-oxa-9-azatetracyclo[5.3.1.02,6.08,10]undecane-3,5-dione

InChI

InChI=1S/C15H13NO5S/c17-14-10-8-6-9(11(10)15(18)21-14)13-12(8)16(13)22(19,20)7-4-2-1-3-5-7/h1-5,8-13H,6H2

InChI Key

BCNVYFZUCFQHMB-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2N4S(=O)(=O)C5=CC=CC=C5)C(=O)OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.